Product packaging for Niguldipine hydrochloride, (+/-)-(Cat. No.:CAS No. 119934-51-9)

Niguldipine hydrochloride, (+/-)-

Cat. No.: B1662672
CAS No.: 119934-51-9
M. Wt: 646.2 g/mol
InChI Key: MHOSUIMBPQVOEU-UHFFFAOYSA-N
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Description

Overview of Niguldipine (B22589) Hydrochloride as a Dihydropyridine (B1217469) Derivative

As a member of the dihydropyridine family, niguldipine hydrochloride shares a core chemical structure with other well-known calcium channel blockers. nih.gov The 1,4-dihydropyridine (B1200194) ring is a key feature of this class of compounds, which are widely recognized for their therapeutic effects. nih.gov Niguldipine is specifically a third-generation dihydropyridine. The molecular formula for niguldipine hydrochloride is C₃₆H₃₉N₃O₆ · HCl. focusbiomolecules.com

Research Significance in Calcium Channel Antagonism and Adrenoceptor Modulation

The research significance of niguldipine hydrochloride lies in its dual pharmacological activities. It functions as a potent blocker of L-type voltage-gated calcium channels and also exhibits high affinity for α1A-adrenoceptors. drugbank.com This dual action allows for the investigation of the interplay between calcium influx and adrenergic signaling pathways in various tissues. stressmarq.com

Niguldipine hydrochloride demonstrates stereoselectivity in its binding, with the (+)-enantiomer showing a significantly higher affinity for both calcium channels and α1A-adrenoceptors compared to the (-)-enantiomer. Specifically, the (+)-enantiomer binds with very high affinity to L-type Ca2+ channels. nih.gov Research has shown that niguldipine can also inhibit T-type calcium channels, although at higher concentrations than required for L-type channel blockade. focusbiomolecules.comcaymanchem.com

In addition to its effects on calcium channels, niguldipine is a potent and selective α1A-adrenoceptor antagonist. caymanchem.com The (+)-enantiomer of niguldipine is particularly selective in discriminating between α1A- and α1B-adrenoceptors. nih.govresearchgate.net This property makes it a valuable tool for studying the specific roles of α1A-adrenoceptor subtypes in physiological processes. The compound's ability to modulate both calcium channels and adrenoceptors provides a unique opportunity to explore their combined influence on cellular functions. nih.govmdpi.com

Historical Context of Niguldipine Hydrochloride Research

The investigation into niguldipine hydrochloride and its properties emerged from the broader research and development of dihydropyridine calcium antagonists. Early studies in the late 1980s began to elucidate the unique characteristics of niguldipine. A 1987 study described it as a new dihydropyridine calcium antagonist with a long-lasting antihypertensive action in dogs. nih.gov A pivotal 1989 study was among the first to comprehensively detail the high-affinity binding of (+)-niguldipine to both Ca2+ channels and a subtype of α1-adrenoceptors, establishing its dual-action profile. nih.gov Subsequent research has further explored its pharmacological properties, including its interaction with different calcium channel subtypes and its selectivity for adrenoceptor subtypes. caymanchem.comnih.gov

Detailed Research Findings

Binding Affinity of Niguldipine Enantiomers

EnantiomerTargetAffinity (Ki)Tissue/Model
(+)-NiguldipineL-type Ca2+ Channel (1,4-DHP receptor)85 pmol/lGuinea-pig skeletal muscle
(+)-NiguldipineL-type Ca2+ Channel (1,4-DHP receptor)140 pmol/lGuinea-pig brain
(+)-NiguldipineL-type Ca2+ Channel (1,4-DHP receptor)45 pmol/lGuinea-pig heart
(-)-NiguldipineL-type Ca2+ Channel (1,4-DHP receptor)~40 times less potent than (+)-enantiomerGuinea-pig tissues
(+)-Niguldipineα1A-adrenoceptor52 pmol/lRat brain cortex membranes
(-)-Niguldipineα1A-adrenoceptor>40-fold less potent than (+)-enantiomerRat brain cortex membranes
(+)-Niguldipineα1B-adrenoceptor78 nmol/lLiver cell membranes
(-)-Niguldipineα1B-adrenoceptor58 nmol/lLiver cell membranes

This table summarizes the binding affinities of the enantiomers of niguldipine to calcium channels and adrenoceptor subtypes as determined in various preclinical models. nih.gov

Inhibitory Concentrations of Niguldipine
CompoundTargetIC50
Niguldipine HClL-type Calcium Channel75 nM
Niguldipine HClT-type Calcium Channel244 nM
NiguldipineL-type Ca2+ Channel0.4 µM
NiguldipineT-type Ca2+ Channel0.9 µM

This table presents the half-maximal inhibitory concentrations (IC50) of niguldipine for L-type and T-type calcium channels. focusbiomolecules.comcaymanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H40ClN3O6 B1662672 Niguldipine hydrochloride, (+/-)- CAS No. 119934-51-9

Properties

IUPAC Name

5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H39N3O6.ClH/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29;/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOSUIMBPQVOEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20872307
Record name 3-(4,4-Diphenylpiperidin-1-yl)propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrogen chloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20872307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

646.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119934-51-9
Record name Niguldipine hydrochloride, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119934519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4,4-Diphenylpiperidin-1-yl)propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrogen chloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20872307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIGULDIPINE HYDROCHLORIDE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QC11TLQ7K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanisms of Action and Molecular Interactions

L-Type Calcium Channel Blockade

Niguldipine (B22589) is a potent blocker of L-type voltage-gated calcium channels, a characteristic shared by many dihydropyridine (B1217469) compounds used for their effects on the cardiovascular system. elifesciences.orgnih.gov

The interaction of niguldipine with L-type calcium channels is characterized by high affinity and stereoselectivity. The (+)-enantiomer of niguldipine binds with very high affinity to the 1,4-dihydropyridine (B1200194) receptors on L-type calcium channels in various tissues. stressmarq.com In contrast, (-)-niguldipine is reported to be approximately 40 times less potent at these sites. stressmarq.com

The racemic mixture, Niguldipine hydrochloride, is recognized as an L-type calcium channel blocker with a reported half-maximal inhibitory concentration (IC50) of 75 nM. nih.govnih.gov The potency of the (+)-enantiomer has been further detailed through the determination of its dissociation constant (Ki) in different tissues, demonstrating its powerful inhibitory action. stressmarq.com

Table 1: Potency of Niguldipine Enantiomers on L-Type Calcium Channels

Compound Parameter Value Tissue
(+)-Niguldipine Ki 45 pmol/L Guinea Pig Heart
(+)-Niguldipine Ki 85 pmol/L Guinea Pig Skeletal Muscle
(+)-Niguldipine Ki 140 pmol/L Guinea Pig Brain
(-)-Niguldipine Potency vs (+) ~40x less potent Guinea Pig Heart
Niguldipine HCl (racemic) IC50 75 nM Not specified

Data sourced from Boer et al., 1989 and Focus Biomolecules. stressmarq.comnih.gov

The inhibitory action of niguldipine on L-type calcium channels is dependent on the membrane potential. Studies conducted on guinea-pig ventricular myocytes have shown that the block of the L-type Ca2+ current by both the (S)- and (R)-enantiomers of niguldipine is both voltage- and concentration-dependent. drugbank.com The blockade becomes more potent under conditions that favor the inactivated state of the channel, such as more depolarized holding potentials. drugbank.com Despite the increased block under these conditions, the degree of enantioselectivity between the (S) and (R) forms does not significantly increase. drugbank.com

T-Type Calcium Channel Inhibition

In addition to its potent effects on L-type channels, niguldipine also inhibits T-type calcium channels, which are activated by smaller depolarizations than L-type channels. ahajournals.org

Niguldipine hydrochloride inhibits T-type calcium channels at concentrations higher than those required for L-type channel blockade, with a reported IC50 of 244 nM. nih.govnih.gov This suggests a degree of selectivity for L-type over T-type channels. Research on recombinant Ca_v3.2 T-type channels reveals that the (+)-(S)-enantiomer is a particularly potent inhibitor, with an IC50 of 0.4 µM. wikipedia.org This enantiomer was found to be 3.8-fold more potent than (-)-(R)-niguldipine. wikipedia.org Interestingly, while the block of L-type channels typically shows large selectivity between enantiomers, many dihydropyridine enantiomers, including niguldipine's, block T-type channels with more comparable potencies. wikipedia.org One study noted that L-type and T-type currents were blocked to a similar extent, indicating little selectivity in that specific context. wikipedia.org

Table 2: Potency of Niguldipine on T-Type Calcium Channels

Compound Parameter Value Channel Type
Niguldipine HCl (racemic) IC50 244 nM T-Type
(+)-(S)-Niguldipine IC50 0.4 µM Recombinant Ca_v3.2
(-)-(R)-Niguldipine Potency vs (+) 3.8-fold less potent Recombinant Ca_v3.2

Data sourced from Lacinová et al., 2004 and Focus Biomolecules. nih.govwikipedia.org

The function of T-type calcium channels is inherently voltage-dependent; they are activated by low-voltage depolarizations and their availability is regulated by the resting membrane potential. elifesciences.orgnih.gov T-type currents can be enhanced, or facilitated, following strong depolarizations or high-frequency stimulation. nih.gov While the block of L-type channels by niguldipine is known to be voltage-dependent, specific research detailing the voltage-dependent modulation of T-type channel blockade by niguldipine is less defined. However, the general principle of voltage-dependence for dihydropyridines suggests that the efficacy of niguldipine at T-type channels is likely influenced by the membrane potential and the state of the channel.

Alpha-1 Adrenergic Receptor Antagonism

A distinct feature of niguldipine compared to many other calcium channel blockers is its concurrent potent antagonism of alpha-1 (α1) adrenergic receptors. tribioscience.com This action is also highly stereoselective.

Research has shown that (+)-niguldipine is a highly potent and selective antagonist for the α1A-adrenergic receptor subtype. stressmarq.com In competition experiments with [3H]prazosin in rat brain cortex membranes, (+)-niguldipine exhibited a Ki value of 52 pmol/L for the high-affinity α1A component. stressmarq.com It was found to be over 40-fold more potent than (-)-niguldipine at α1A sites and was identified as a highly selective compound for discriminating between α1A and α1B subtypes. stressmarq.com Both enantiomers bind with much lower and roughly equal affinity to the α1B-adrenoceptors found in liver cell membranes. stressmarq.com

Table 3: Potency of Niguldipine Enantiomers on Alpha-1 Adrenergic Receptors

Compound Parameter Value Receptor Subtype & Tissue
(+)-Niguldipine Ki 52 pmol/L α1A (Rat Brain Cortex)
(+)-Niguldipine Ki 78 nmol/L α1B (Guinea Pig Liver)
(-)-Niguldipine Ki 58 nmol/L α1B (Guinea Pig Liver)
(-)-Niguldipine Potency vs (+) >40-fold less potent α1A (Rat Brain Cortex)

Data sourced from Boer et al., 1989. stressmarq.com

Alpha-1A Adrenergic Receptor Selectivity and Binding Affinity

The (+)-enantiomer of niguldipine demonstrates a notably high binding affinity for the alpha-1A adrenergic receptor subtype. In competitive radioligand binding assays using rat brain cortex membranes, (+)-niguldipine exhibited a high-affinity component with an inhibition constant (Ki) value of 52 pmol/L. nih.gov This potent interaction underscores the compound's significant activity at this specific adrenoceptor subtype. The (-)-enantiomer is substantially less potent at alpha-1A sites, showing more than a 40-fold weaker binding affinity. nih.gov

Alpha-1B Adrenergic Receptor Interactions and Affinity

In contrast to its high affinity for the alpha-1A subtype, (+)-niguldipine binds with significantly lower affinity to alpha-1B adrenergic receptors. In rat brain cortex membranes, the affinity for the low-affinity site, identified as the alpha-1B subtype, was 200- to 600-fold less than for the alpha-1A site. nih.gov However, studies using liver cell membranes, which are rich in the alpha-1B subtype, showed that both enantiomers bind with approximately equal, though much lower, affinity. The Ki values for (+)-niguldipine and (-)-niguldipine at these alpha-1B receptors were 78 nmol/L and 58 nmol/L, respectively. nih.gov The (-)-enantiomer was found to be nearly equipotent to the (+)-enantiomer at these alpha-1B sites. nih.gov

Distinction and Discrimination between Alpha-1 Adrenoceptor Subtypes

The significant difference in binding affinities for the alpha-1A and alpha-1B adrenoceptor subtypes makes (+)-niguldipine a highly selective pharmacological tool. With its picomolar affinity for the alpha-1A receptor and nanomolar affinity for the alpha-1B receptor, (+)-niguldipine stands out as a uniquely selective compound for discriminating between these two subtypes. nih.gov This selectivity is further supported by functional assays, where niguldipine isomers were shown to inhibit noradrenaline-stimulated inositol (B14025) phosphate (B84403) accumulation, a process mediated by alpha-1 adrenoceptors.

Binding Affinity of Niguldipine Enantiomers at Alpha-1 Adrenoceptor Subtypes

Enantiomer Receptor Subtype Tissue Source Ki Value
(+)-Niguldipine Alpha-1A Rat Brain Cortex 52 pmol/L
(+)-Niguldipine Alpha-1B Rat Brain Cortex 200-600x lower affinity than Alpha-1A
(+)-Niguldipine Alpha-1B Liver Cells 78 nmol/L
(-)-Niguldipine Alpha-1A Rat Brain Cortex >40x lower affinity than (+)-Niguldipine

Activation of Ca2+-Dependent Large Conductance K+ Channels (BKCa)

Current research literature prominently identifies niguldipine as a blocker of L-type calcium channels. nih.gov The activation of BKCa channels is physiologically coupled to intracellular calcium concentrations, often through influx via voltage-gated calcium channels. dovepress.comnih.gov Blockade of these calcium channels by a dihydropyridine like niguldipine would be expected to decrease, rather than increase, the calcium-dependent activation of BKCa channels. While complex interactions and direct channel modulation can occur with some compounds, there is no direct evidence in the reviewed scientific literature to suggest that niguldipine itself acts as a direct activator of BKCa channels. The primary mechanism described is the modulation of calcium influx, which indirectly influences the activity of these potassium channels. dovepress.comnih.govnih.gov

Modulation of Drug Transport via P-glycoprotein (MDR Modulation)

Niguldipine has been identified as a modulator of the P-glycoprotein (P-gp) transporter, also known as multidrug resistance protein 1 (MDR1) or ABCB1. drugbank.com This ATP-dependent efflux pump is a key factor in multidrug resistance in cancer cells. The (-)-enantiomer of niguldipine acts as an inhibitor of P-gp. In vitro studies have determined its inhibitory constant (Ki) to be approximately 1.1 to 1.3 µM. This inhibitory action can reverse P-gp-mediated drug efflux, a mechanism known as chemosensitization. The interaction is direct, and photoaffinity labeling studies have identified that a dexniguldipine (B47117) analog binds to a sequence region flanked by the Walker A and B motifs of the N-terminal ATP-binding site of P-gp. nih.gov The development of niguldipine analogues with potent P-gp inhibitory properties further highlights this aspect of its molecular activity.

Inhibitory Activity of (-)-Niguldipine on P-glycoprotein (ABCB1)

Transporter Compound Activity Ki (µM) Cell System

Autophagy Induction Mechanisms (e.g., mTOR-independent)

Niguldipine has been identified as an inducer of autophagy through a mechanism that is independent of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. Its action is linked to its primary function as a calcium channel blocker. The mTOR-independent regulation of autophagy can be initiated by modulating the inositol signaling pathway, which influences the release of calcium from the endoplasmic reticulum. By blocking L-type calcium channels, niguldipine alters intracellular calcium homeostasis. A decrease in cytosolic calcium levels can prevent the activation of calpains, which are calcium-dependent proteases. Calpain activation can sometimes inhibit autophagy; therefore, niguldipine's effect of lowering calcium influx is thought to promote the autophagic process. This places niguldipine among a class of calcium channel blockers that can enhance autophagy without inhibiting the central mTORC1 complex.

Pharmacological Activities and Cellular Effects

Cardiovascular System Research

As a dihydropyridine (B1217469), niguldipine (B22589) primarily exerts its vasodilating effects by blocking the influx of calcium through L-type calcium channels in vascular smooth muscle. nih.govrheumaderm-society.org This inhibition of calcium entry leads to the relaxation of the muscle cells lining the blood vessels, resulting in vasodilation. rheumaderm-society.org This widening of blood vessels is a key mechanism behind its cardiovascular effects. clevelandclinic.org

Studies in anesthetized open-chest dogs have demonstrated that niguldipine has a pronounced and preferential vasodilating effect on the coronary vascular bed. nih.gov Intravenous administration of niguldipine resulted in a dose-dependent and persistent increase in coronary blood flow. nih.gov While perfusion in the renal and femoral vascular beds also increased, these effects were transient and less pronounced compared to the coronary circulation. nih.gov The calculation of vascular conductances confirmed a selective vasodilatory action on the coronary arteries. nih.gov

Niguldipine administration induces significant changes in cardiac performance and hemodynamics. In research settings, it has been shown to cause a dose-dependent decrease in both systolic and diastolic arterial blood pressure. nih.gov This reduction in blood pressure leads to a reflex increase in heart rate and cardiac output. nih.gov Furthermore, a marked reduction in mean left atrial pressure has been observed across all tested doses. nih.gov In contrast, right atrial pressure and pulmonary artery pressures (both systolic and diastolic) were not significantly altered. nih.gov

The table below summarizes the hemodynamic effects observed in anesthetized dogs following niguldipine administration. nih.gov

Hemodynamic ParameterEffect of Niguldipine Hydrochloride
Systolic Arterial Blood PressureDose-dependent decrease
Diastolic Arterial Blood PressureDose-dependent decrease
Heart RateIncrease
Cardiac OutputIncrease
Mean Left Atrial PressureMarked reduction
Coronary Blood FlowDose-dependent and persistent increase
Renal and Femoral Blood FlowTransient and lesser increase
Right Atrial PressureNot noteworthy altered
Pulmonary Artery PressureNot noteworthy altered

This table is based on data from a study on anesthetized open-chest dogs. nih.gov

Despite its significant hemodynamic effects, research suggests that niguldipine does not have a major direct effect on myocardial metabolism. nih.gov In studies measuring the balances of metabolic substrates such as oxygen, carbon dioxide, H+ ions, glucose, lactate, and free fatty acids in the blood entering and leaving the heart, no significant drug-induced changes were found. nih.gov This indicates that the primary cardiovascular actions of niguldipine are related to its vasodilating and hemodynamic properties rather than a direct modulation of the heart's metabolic processes. nih.gov

Neuropharmacological Research

In addition to its cardiovascular effects, niguldipine exhibits properties that are relevant to neuropharmacology, particularly concerning its interaction with receptors in the brain.

The (+)-enantiomer of niguldipine has been shown to bind with very high affinity to a subtype of α1-adrenoceptors, specifically the 'α1A' subtype found in the rat brain cortex. nih.gov In competition experiments with [3H]prazosin, (+)-niguldipine demonstrated a high-affinity component with a Ki value of 52 pmol/l for these 'α1A' sites. nih.gov This high-affinity binding to a specific adrenoceptor subtype in the brain suggests a potential for neuropharmacological activity. The ability to interact with these receptors could underpin neuroprotective effects, although further research is needed to fully elucidate these properties.

Effects on Cerebral Blood Flow and Vasospasm

While direct studies on niguldipine's effect on cerebral blood flow and vasospasm are not extensively detailed in the provided search results, the effects of other dihydropyridine calcium channel blockers, such as nimodipine (B1678889) and nicardipine (B1678738), have been well-documented and provide a basis for understanding the potential actions of niguldipine.

Dihydropyridine calcium channel blockers are known for their vasodilatory effects. nih.gov Studies on nimodipine have shown that it can produce a significant increase in cerebral blood flow. nih.gov For instance, in unanesthetized rabbits, an intravenous infusion of nimodipine led to a twofold increase in cerebral blood flow. nih.gov This effect was observed in both gray and white matter, as well as in the cerebrum, cerebellum, and brainstem. nih.gov The mechanism behind this is a direct vasodilator effect, rather than a secondary response to increased cerebral metabolism. nih.gov

Similarly, nicardipine has been investigated for its effects on regional cerebral blood flow in hypertensive patients with chronic ischemic cerebrovascular disorders. nih.gov A single oral dose of nicardipine was found to induce various changes in regional cerebral blood flow, with the most beneficial effect being an increase in total brain blood flow accompanied by a more uniform distribution of flow. nih.gov Furthermore, high-dose nicardipine has been studied as a preventative measure against delayed cerebral vasospasm following aneurysmal subarachnoid hemorrhage. nih.gov

Given that niguldipine is also a dihydropyridine calcium antagonist, it is plausible that it shares similar vasodilatory properties and potential to influence cerebral blood flow and vasospasm. nih.gov Its established antihypertensive effects in animal models further support its activity on the vasculature. nih.gov

Investigation of Anticonvulsive Properties and Electroconvulsive Threshold

The anticonvulsant potential of niguldipine has been investigated in animal models of epilepsy. One study examined the effects of niguldipine in rats with amygdala-kindled seizures, a model for complex partial seizures. nih.gov

In this study, a 7.5 mg/kg dose of niguldipine demonstrated a significant anticonvulsant effect, reducing both the seizure and afterdischarge durations. nih.gov However, a lower dose of 5 mg/kg was ineffective on its own. nih.gov

Interestingly, the study also explored the interaction of niguldipine with other antiepileptic drugs. When combined with sub-effective doses of valproate, diphenylhydantoin, or clonazepam, niguldipine (5 mg/kg) did not produce a protective effect. nih.gov Unexpectedly, when combined with carbamazepine (B1668303) or phenobarbital, niguldipine exhibited a proconvulsive action. nih.gov This suggests a complex interaction profile with other anticonvulsant medications.

The study concluded that the observed effects of niguldipine, both anticonvulsant and proconvulsant, were not directly associated with calcium channel blockade, indicating other mechanisms may be at play. nih.gov These findings raise cautionary notes about the potential use of niguldipine as an adjunctive therapy in patients with complex partial seizures. nih.gov

The impact of other calcium channel blockers on electroconvulsive therapy (ECT) has also been explored. For instance, a study on nicardipine investigated its use to control the acute hypertensive response during ECT. nih.gov While this study focused on hemodynamic effects, it highlights the use of this class of drugs in the context of induced seizures. Research on various psychotropic drugs has shown that they can influence the seizure threshold during ECT. nih.gov Antipsychotics, for example, have been associated with a higher initial seizure threshold. nih.gov

Antidepressant Action Investigations

Investigations into the potential antidepressant effects of niguldipine have yielded largely negative results. A study focusing on the S-(+)-niguldipine enantiomer, a selective antagonist of α1A-adrenergic receptors, evaluated its antidepressant-like effects in the forced swim test in rats. nih.gov

The study found that S-(+)-niguldipine did not produce any significant antidepressant-like effects, with the exception of a minor 14% reduction in immobility time at the highest tested dose. nih.gov This suggests that antagonism of α1A-adrenergic receptors by this compound does not translate into a robust antidepressant action in this preclinical model. nih.gov

A study involving nicardipine in patients with major depressive disorder undergoing ECT found that those receiving nicardipine had significantly lower depression scores on some scales at the completion of ECT compared to the placebo group. nih.gov This finding suggests a potential, though not fully established, role for some calcium channel blockers in modulating the outcomes of antidepressant treatments. nih.gov

Anticancer Research and Multidrug Resistance Reversal

Antineoplastic Activity

Niguldipine, particularly its dextrorotatory enantiomer dexniguldipine-HCl, has been identified as a compound with selective antiproliferative activity in various tumor models. nih.govnih.gov This has led to its investigation as a potential antineoplastic agent. nih.govnih.gov

A phase I clinical trial was conducted to determine the toxicity and pharmacokinetics of orally administered dexniguldipine-HCl in 37 patients with cancer. nih.gov The study aimed to establish a recommended dose for further phase II trials. nih.gov While dose-limiting toxicity was not reached, the pharmacokinetic data suggested that a daily dose of 2,500 mg would be appropriate for future clinical evaluation due to the observed dose-dependent increase in steady-state serum concentrations up to 1,000 mg daily. nih.gov

The antineoplastic properties of calcium channel blockers are a growing area of research. For example, nifedipine (B1678770) has been shown to suppress the progression and immune escape of colorectal cancer by inhibiting the nuclear translocation of NFAT2. nih.gov This suggests that the anticancer effects of these compounds may be mediated through various cellular pathways.

Reversal of Multidrug Resistance in Tumor Cell Lines (e.g., P-glycoprotein positive)

One of the significant areas of research for niguldipine is its ability to reverse multidrug resistance (MDR) in cancer cells. MDR is a major obstacle in cancer chemotherapy and is often mediated by the overexpression of drug efflux pumps like P-glycoprotein.

A study demonstrated that niguldipine, among other dihydropyridine derivatives, can effectively reverse multidrug resistance. The research focused on the accumulation of the fluorescent dye rhodamine 123, which is a substrate for P-glycoprotein, in multidrug-resistant human HeLa KB-8-5 and Walker rat carcinoma cells. The addition of niguldipine to adriamycin-treated resistant cells led to a significant increase in growth reduction compared to adriamycin alone. These findings indicate that niguldipine is a potent agent in reversing P-glycoprotein-mediated multidrug resistance.

Glioblastoma Research

Recent research has explored the potential of ion channel inhibitors, including niguldipine, as therapeutic agents for glioblastoma, an aggressive form of brain cancer. researchgate.net An exploratory study screened a library of 72 ion channel inhibitors against patient-derived glioblastoma cells. researchgate.net This screening identified several drugs acting on calcium-related channels, including niguldipine, that were capable of reducing the viability of glioblastoma stem cells. researchgate.net

The study highlighted that calcium channels and their associated signaling pathways are enriched in glioblastoma stem cells and play a crucial role in their function. researchgate.net This makes them a promising target for novel therapeutic strategies. The identification of niguldipine as a potential anti-glioblastoma agent in this high-throughput screening provides a basis for further investigation into its mechanisms of action and therapeutic potential in this challenging cancer. researchgate.net

While direct research on niguldipine in glioblastoma is emerging, studies on the related compound nicardipine have also shown promise. Nicardipine has been found to sensitize glioma stem cells to the chemotherapeutic agent temozolomide (B1682018) by inhibiting autophagy and promoting apoptosis. nih.gov This suggests that calcium channel blockers as a class may have multifaceted roles in combating glioblastoma.

Other Cellular and Physiological Effects

Effects on Muscle Contraction

Niguldipine hydrochloride demonstrates complex effects on muscle contraction, primarily studied within vascular smooth muscle. Its actions are not limited to a simple blockade of calcium influx but involve modulation of multiple ion currents that collectively influence muscle tone. In vascular smooth muscle cells isolated from bovine portal vein and pial vessels, niguldipine exhibits a dual effect on L-type calcium currents (ICa). nih.gov At nominal concentrations between 50 and 200 nM, it can facilitate ICa, an effect described as "Ca-agonistic," which is strongly dependent on voltage. nih.govnih.gov Conversely, at higher nominal concentrations starting from 0.1 μM and leading to a complete block at 1 μM, it significantly reduces these calcium currents. nih.govnih.gov

Beyond its effects on calcium channels, niguldipine also potently increases potassium currents (IK) in vascular smooth muscle cells. nih.govnih.gov This facilitation of outward potassium currents, which contributes to membrane hyperpolarization and relaxation, occurs at nominal concentrations greater than 10 nM. nih.gov The combined effect of reducing calcium influx (at higher concentrations) and increasing potassium efflux is believed to contribute to the compound's vasodilatory properties. nih.gov Due to the higher sensitivity of potassium currents to the compound, this effect may be dominant. nih.gov

Further research on guinea pig hearts has shown that (+)-Niguldipine hydrochloride is effective at inhibiting coronary vasoconstriction induced by the thromboxane (B8750289) A2 mimetic, U-46619. medchemexpress.com Studies on other dihydropyridines have also suggested that their effects on muscle contraction can be independent of their direct action on calcium channel gating, indicating a more complex mechanism of action on excitation-contraction coupling. nih.gov

Table 1: Effects of Niguldipine on Muscle Contraction and Related Ion Currents

Cell/Tissue Type Effect Target Ion Current Effective Concentration (Nominal) Outcome Source
Bovine Vascular Smooth Muscle Facilitation L-type Ca-current (ICa) 50 - 200 nM Ca-agonistic effect nih.govnih.gov
Bovine Vascular Smooth Muscle Reduction / Blockade L-type Ca-current (ICa) > 0.1 μM (50% block at 0.4 μM) Inhibition of Ca²⁺ influx nih.govnih.gov
Bovine Vascular Smooth Muscle Increased outward current Potassium Current (IK) > 10 nM (Maximal facilitation at 1 μM) Contributes to vasodilation nih.govnih.gov

Modulation of Ion Channels beyond L- and T-type Calcium Channels

The pharmacological profile of niguldipine extends beyond calcium channels to include significant interactions with other types of ion channels and receptors. A key finding is its ability to modulate potassium currents (IK) in vascular smooth muscle cells. nih.govnih.gov Niguldipine was found to increase these outward currents at nominal concentrations above 10 nM, with a half-maximal facilitation at 20 nM and a maximal facilitation of approximately 400% at 1 μM. nih.govnih.gov This action on potassium channels is a distinct mechanism that contributes to its physiological effects, separate from its impact on L-type calcium channels. nih.gov

In addition to direct ion channel modulation, niguldipine interacts with specific subtypes of adrenoceptors. nih.gov Radioligand binding assays revealed that (+)-niguldipine binds to a high-affinity subtype of alpha 1-adrenoceptor ('alpha 1A') found in rat brain cortex membranes with a Ki value of 52 pmol/l. nih.gov It displays a 200- to 600-fold lower affinity for the 'alpha 1B' adrenoceptor subtype. nih.gov The enantiomer, (-)-niguldipine, is significantly less potent at the alpha 1A sites. nih.gov This makes (+)-niguldipine a highly selective compound for discriminating between alpha 1A and alpha 1B-adrenoceptors. nih.gov

Table 2: Modulation of Non-L/T-type Ion Channels and Receptors by Niguldipine

Target Effect Cell/Tissue Type Affinity/Concentration Enantiomer Specificity Source
Potassium Channels (IK) Increased outward current Bovine Vascular Smooth Muscle Half-maximal facilitation at 20 nM (nominal) Not specified nih.govnih.gov
Alpha 1A-adrenoceptor High-affinity binding/inhibition Rat Brain Cortex Membranes Ki: 52 pmol/l (+)-Niguldipine is >40-fold more potent than (-)-niguldipine nih.gov
Alpha 1B-adrenoceptor Low-affinity binding/inhibition Rat Brain Cortex Membranes 200- to 600-fold less affinity than for alpha 1A (-)-Niguldipine is nearly equipotent to (+)-niguldipine nih.gov

Induction of Autophagy in Cells

Niguldipine has been identified as an inducer of autophagy, a fundamental cellular process for degrading and recycling cellular components. In a screen for autophagy inducers in primary neurons, niguldipine was found to stimulate this process. nih.gov The mechanism of action appears to be distinct from the classical autophagy pathway that involves inhibition of mTOR, as niguldipine induces autophagy without altering mTOR activation. nih.gov

The study that identified this activity grouped niguldipine with other compounds like loperamide, pimozide, and fluspirilene, which share a common structural scaffold featuring a biphenyl (B1667301) core and a linker to a tertiary amine. nih.gov This pharmacophore was determined to be critical for inducing neuronal autophagy. nih.gov In terms of potency, niguldipine was classified as a medium stimulator of autophagy, assigned a rank of '++' in a five-point scale where '+++++' represented the strongest inducers. nih.gov This discovery positions niguldipine as a tool for studying autophagy in neurons and highlights a therapeutic potential for neurodegenerative proteinopathies. nih.gov

Table 3: Induction of Autophagy by Niguldipine

Cell Type Effect Mechanism Relative Potency Structural Feature Source

Stereochemistry and Enantiomeric Pharmacology

Differential Binding Affinities of Enantiomers (e.g., (+)-Niguldipine, (-)-Niguldipine)

The enantiomers of niguldipine (B22589) show marked differences in their binding affinities for both L-type calcium channels and alpha-1 adrenergic receptor subtypes. nih.govcolab.ws

For the 1,4-dihydropyridine (B1200194) (DHP) receptors on L-type calcium channels, the (+)-enantiomer binds with significantly higher affinity than the (-)-enantiomer. nih.govcolab.ws In studies using guinea pig membranes, (+)-niguldipine demonstrated very high affinity, with Ki values in the picomolar range. In contrast, (-)-niguldipine was found to be approximately 40 times less potent. nih.govcolab.ws

A different pattern of affinity is observed at alpha-1 adrenoceptors. For the alpha-1B subtype, found in liver cell membranes, both (+)-niguldipine and (-)-niguldipine bind with similar affinity. nih.govcolab.ws However, a dramatic difference is seen at the alpha-1A adrenoceptor subtype. (+)-Niguldipine binds to this high-affinity site with a Ki value of 52 pmol/l, whereas (-)-niguldipine is over 40-fold less potent at these sites. nih.govcolab.ws This makes (+)-niguldipine a highly selective compound for distinguishing between alpha-1A and alpha-1B adrenoceptors. nih.gov

Table 1: Binding Affinities (Ki) of Niguldipine Enantiomers

Receptor/Tissue (+)-Niguldipine (-)-Niguldipine Potency Difference
L-type Ca²⁺ Channel (Heart) 45 pmol/L ~1800 pmol/L (+)-form is ~40x more potent
L-type Ca²⁺ Channel (Skeletal Muscle) 85 pmol/L ~3400 pmol/L (+)-form is ~40x more potent
L-type Ca²⁺ Channel (Brain) 140 pmol/L ~5600 pmol/L (+)-form is ~40x more potent
Alpha-1A Adrenoceptor (Brain Cortex) 52 pmol/L >2080 pmol/L (+)-form is >40x more potent
Alpha-1B Adrenoceptor (Liver) 78 nmol/L 58 nmol/L Approximately equipotent

Data sourced from Boer et al. (1989). nih.govcolab.ws

Stereoselectivity in Calcium Channel Blockade (L-type vs. T-type)

The stereoselectivity of niguldipine extends to its functional blockade of calcium channels. Research indicates that (+)-niguldipine is more potent than (-)-niguldipine in blocking both L-type and T-type calcium currents. researchgate.net The inhibitory action of niguldipine on T-type Ca2+ currents has been shown to be voltage-dependent, with an IC50 value of 0.18 µM for the racemic mixture. researchgate.net

While binding studies show a high degree of enantioselectivity (around 40-fold) for L-type calcium channel receptors in heart membranes, functional studies on L-type Ca2+ current inhibition in ventricular myocytes reveal a much smaller difference. nih.gov In these functional assays, (S)-niguldipine (the (+)-enantiomer) is more potent than its (R)-enantiomer, but the extent of this enantioselectivity is only about 4.4-fold at most. nih.gov This discrepancy suggests that the relationship between receptor binding and channel blockade is complex and may not be directly proportional. nih.gov Furthermore, niguldipine as a compound may not significantly discriminate between T- and L-type calcium channels in its blocking action. researchgate.net

Stereoselective Interaction with Alpha-1 Adrenergic Receptor Subtypes

The interaction of niguldipine enantiomers with alpha-1 adrenergic receptors is highly stereoselective, particularly concerning the receptor subtypes. As established in binding assays, (+)-niguldipine is a potent antagonist that discriminates effectively between alpha-1A and alpha-1B subtypes. nih.govcolab.ws It inhibits binding more potently in tissues rich in the alpha-1A subtype, such as the hippocampus and vas deferens, compared to tissues with a predominance of the alpha-1B subtype, like the liver and spleen. nih.gov

Inhibition curves for (+)-niguldipine in various rat tissues are often better explained by a two-site model, corresponding to high-affinity (alpha-1A) and low-affinity (alpha-1B) sites. nih.govnih.gov The affinity of (+)-niguldipine for the alpha-1B site is 200 to 600 times lower than for the alpha-1A site. nih.govcolab.ws In stark contrast, (-)-niguldipine shows very low potency at alpha-1A sites but is nearly equipotent to the (+)-enantiomer at the low-affinity alpha-1B sites. nih.govcolab.ws This pronounced stereoselectivity makes (+)-niguldipine a valuable pharmacological tool for studying these receptor subtypes. nih.gov

Influence of Chiral Configuration on Receptor Allosteric Modulation

The chiral configuration of niguldipine appears to influence its interaction with receptors in a manner that suggests allosteric modulation, a process where a molecule binds to a site distinct from the primary (orthosteric) site to modulate the receptor's function. nih.gov

Evidence for this complex interaction comes from observations of its effects on alpha-1 adrenergic receptors. Saturation analysis has shown that while (+)-niguldipine can act as a competitive inhibitor at both alpha-1A and alpha-1B subtypes, it also exhibits significant non-competitive inhibition in several tissues. nih.gov Non-competitive inhibition is a hallmark of allosteric interaction, where the inhibitor reduces the maximal effect of the agonist without necessarily blocking its binding site directly.

Stereoselective Activity in Drug Transport Modulation

In contrast to its pronounced stereoselectivity at calcium channels and alpha-1 adrenoceptors, niguldipine shows a lack of stereoselectivity in its ability to modulate the function of P-glycoprotein (P-gp). nih.gov P-glycoprotein is a well-characterized efflux pump that contributes to multidrug resistance in cancer by transporting a wide range of substrates out of cells. nih.govmdpi.com

Studies have demonstrated that various stereoisomers of calcium channel blockers, including niguldipine, can inhibit the transport function of P-gp. nih.gov However, despite the significant difference in potency as calcium channel blockers—where (-)-niguldipine has a 45-fold lower affinity for the calcium channel binding site than (+)-niguldipine—both enantiomers are about equally effective in modulating drug transport by P-gp. researchgate.netnih.gov They were found to be equally potent in increasing the accumulation of vinblastine (B1199706) in multidrug-resistant cells. nih.gov This finding suggests that the structural requirements for binding to and inhibiting P-gp are distinct from those for blocking calcium channels and that the chiral center of niguldipine does not play a significant role in its interaction with this transporter. nih.gov

Structure Activity Relationships Sar

Structural Determinants for Calcium Channel Blocking Efficiency

The foundation of Niguldipine's activity lies in the 1,4-dihydropyridine (B1200194) ring, which is indispensable for its calcium channel blocking capabilities. pharmacy180.com Any modification, such as substitution on the ring's nitrogen atom or its oxidation to a pyridine (B92270) ring, leads to a significant reduction or complete loss of activity. pharmacy180.comyoutube.com

Influence of Substitutions on Phenyl Ring and Ester Alkyl Groups on Potency

The potency of Niguldipine (B22589) is heavily influenced by the substituents on the phenyl ring at the C4 position and the nature of the ester groups at C3 and C5.

A substituted phenyl ring at the C4 position is a critical feature for high potency. pharmacy180.comyoutube.com More specifically, substitutions at the ortho or meta positions of this phenyl ring with electron-withdrawing groups significantly enhance in vitro potency. youtube.comnih.gov Niguldipine features a 3-nitrophenyl group, where the nitro group acts as a strong electron-withdrawing substituent, consistent with this requirement for potent activity. Conversely, an unsubstituted or para-substituted phenyl ring tends to decrease activity. pharmacy180.com

The ester groups at the C3 and C5 positions also play a vital role in optimizing activity. pharmacy180.com When these two ester groups are different, the C4 carbon becomes a chiral center, leading to stereoselectivity in biological action. pharmacy180.comnih.gov The S-enantiomer is generally found to be the more effective isomer. pharmacy180.com In the case of Niguldipine, the C3 position holds a methyl ester, while the C5 position is occupied by a significantly larger and more complex 3-(4,4-diphenylpiperidin-1-yl)propyl ester. This asymmetry contributes to its stereoselective properties. Research on other dihydropyridines indicates that increasing the size of the alkyl group in the ester can enhance potency, following an order such as iso-propyl > ethyl > methyl. nih.gov The large, basic aminoalkyl ester side chain at C5 in Niguldipine is a key feature that contributes to its high potency and long-lasting effects. nih.gov

Requirements for N-Substitution and Oral Activity

A fundamental requirement for the calcium channel blocking activity of dihydropyridines is an unsubstituted nitrogen atom (N1) in the dihydropyridine (B1217469) ring. pharmacy180.comyoutube.com Direct substitution at this position invariably leads to a loss of pharmacological function. pharmacy180.com Niguldipine follows this rule, possessing a hydrogen atom at the N1 position.

While direct N1 substitution is detrimental, modifications to the side chains can influence properties like oral activity. In the related dihydropyrimidinone series, the presence of an N-alkyl carboxamido group has been shown to improve oral activity. nih.gov For dihydropyridines like Niguldipine, the presence of a basic nitrogen within the bulky ester side chain, such as the one in the piperidine (B6355638) ring of Niguldipine's C5 substituent, is a strategy used to enhance potency and duration of action. nih.gov

Comparison of SAR in Dihydropyridine and Dihydropyrimidinone Series

Niguldipine belongs to the 1,4-dihydropyridine (DHP) series, which shares structural similarities with the 3,4-dihydropyrimidin-2(1H)-one (DHPM) series. Both act as L-type calcium channel blockers, but their structure-activity relationships show notable differences.

Both DHP and DHPM scaffolds are believed to require a boat-like conformation for their interaction with the calcium channel receptor. nih.gov A key structural requirement for both is a substituted aryl group at the C4 position, which is crucial for activity. However, a significant difference lies in the stability and substitution at the nitrogen positions. The 1,4-dihydropyridine ring in DHPs is sensitive to oxidation, which abolishes its activity. pharmacy180.comefpia.eu In contrast, DHPMs, particularly N3-substituted variants, exhibit greater stability. nih.gov

Furthermore, the substitution patterns that optimize activity differ. While DHPs require an unsubstituted N1 hydrogen, substitutions at the N3 position of the DHPM ring are tolerated and can be used to modulate pharmacokinetic properties. nih.gov The nature of the atom at the 'X' position in the generalized structure also influences activity, with an order of S > O > N being reported for DHPMs. nih.gov

Table 1: SAR Comparison of Dihydropyridines (DHPs) and Dihydropyrimidinones (DHPMs)
Structural FeatureDihydropyridines (e.g., Niguldipine)Dihydropyrimidinones
Core Ring1,4-Dihydropyridine3,4-Dihydropyrimidin-2(1H)-one
Essential ConformationBoat-likeBoat-like
N1 SubstitutionAbolishes activityTolerated and can modulate properties (at N3)
Ring StabilityProne to oxidationMore stable, especially N3-substituted analogs
C4-Aryl GroupEssential for activity; ortho/meta substitution enhances potencyEssential for activity; ortho/meta substitution enhances potency
C3/C5 SubstituentsEster groups required for optimal activityEster groups enhance potency

Impact of Aromatic Substituents and Functional Groups on Receptor Binding and Selectivity

Niguldipine is distinguished by its dual action as both a potent L-type calcium channel blocker and an α1-adrenergic receptor antagonist. nih.govstressmarq.com This dual binding profile is a direct result of its specific combination of aromatic substituents and functional groups. The (+)-enantiomer of Niguldipine, in particular, demonstrates very high affinity for both receptor types. nih.gov

The 3-nitrophenyl group at C4 is a classic feature for potent calcium channel antagonism. However, the unique, bulky 3-(4,4-diphenylpiperidin-1-yl)propyl ester at the C5 position is crucial for its additional, high-affinity binding to α1-adrenoceptors. This large substituent allows the molecule to interact with a secondary binding site, leading to its dual pharmacology.

Studies have shown that (+)-Niguldipine is highly selective, discriminating between subtypes of the α1-adrenoceptor. It binds with extremely high affinity to the α1A-adrenoceptor subtype found in rat brain cortex, while showing 200- to 600-fold less affinity for the α1B subtype. nih.gov In contrast, the (-)-enantiomer is significantly less potent at the α1A subtype but binds with nearly equal affinity as the (+)-enantiomer to the α1B subtype. nih.gov This demonstrates a clear structure-based selectivity. The binding affinity of (+)-Niguldipine for L-type calcium channels is also exceptionally high, with Ki values in the picomolar range across different tissues. nih.gov

Table 2: Binding Affinities (Ki values) of (+)-Niguldipine
Receptor TargetTissue SourceKi Value (pmol/L)
L-type Ca2+ ChannelSkeletal Muscle85
L-type Ca2+ ChannelBrain140
L-type Ca2+ ChannelHeart45
α1A-AdrenoceptorRat Brain Cortex52

Source: nih.gov

Pharmacokinetics and Metabolism Research

Absorption and Bioavailability

A clinical study involving patients with malignant diseases investigated the bioavailability of an oral formulation of dexniguldipine-HCl, the (+)-enantiomer of niguldipine (B22589). The study administered three increasing oral doses (750, 1,500, and 2,250 mg/day) on a three-time daily basis for three consecutive weeks. The absolute bioavailability was found to be low, at 3%, 4%, and 5% for the respective dose levels, indicating a slight dose-dependent increase. This low bioavailability suggests that the oral formulation may not be suitable for routine clinical application, although clinical effects were observed in some patients.

Following intravenous administration of a single 4-hour infusion of 2 mg per kg body weight of dexniguldipine (B47117), key pharmacokinetic parameters were determined. The terminal half-life was 22.4 hours, the clearance was 36.9 L/h, and the volume of distribution was 1,193 L.

Metabolism Pathways

The biotransformation of niguldipine, like many other dihydropyridine (B1217469) calcium channel blockers, is significantly influenced by the cytochrome P450 (CYP450) system. This superfamily of enzymes is primarily responsible for the metabolism of a wide array of drugs and other foreign compounds.

N-dealkylation: A key metabolic reaction for many drugs containing alkylamino groups is N-dealkylation, a process catalyzed by CYP450 enzymes. This process involves the removal of an alkyl group from a nitrogen atom. Mechanistically, CYP450-catalyzed N-dealkylation starts with the hydroxylation of the carbon atom of the alkyl group that is attached to the nitrogen. This creates an unstable intermediate that spontaneously breaks down into a dealkylated metabolite and an aldehyde.

Cytochrome P450 System: Niguldipine is identified as a substrate for cytochrome P450 3A4 (CYP3A4). This indicates that CYP3A4 is a key enzyme involved in its breakdown in the liver. The metabolism of similar dihydropyridines, such as nicardipine (B1678738) and nisoldipine (B1678946), also heavily involves CYP3A4. Studies with nicardipine have shown that CYP2C8, CYP2D6, and CYP3A4 are the major CYP forms responsible for its metabolism. Furthermore, nicardipine has been shown to inhibit several CYP enzymes, including CYP1A, CYP2A6, CYP2C8, CYP2C9, CYP2C19, and CYP2D6, suggesting a potential for drug-drug interactions. Research on nicardipine in spontaneously hypertensive rats has also demonstrated that repeated administration can lead to an induction of hepatic CYP1A, CYP2B, and CYP3A subfamily enzymes.

Elimination and Excretion Patterns

The elimination of drugs from the body can occur through excretion of the unchanged drug or its metabolites. The primary route of elimination for most water-soluble drugs and

Preclinical Research Models and Methodologies

In Vitro Experimental Systems

In vitro methodologies have been fundamental in dissecting the specific interactions of niguldipine (B22589) with cellular targets, particularly ion channels and receptors.

Radioligand Binding Assays (e.g., [3H]prazosin, [3H]isradipine)

Radioligand binding assays have been instrumental in quantifying the affinity of niguldipine for its molecular targets. Studies have demonstrated that the enantiomers of niguldipine interact with both L-type calcium channels and α-adrenoceptors.

In competition binding experiments using [3H]prazosin, the (+)-enantiomer of niguldipine has shown high affinity for a subtype of α1-adrenoceptors. nih.gov In rat brain cortex membranes, the binding data for (+)-niguldipine fit a two-site model, identifying a high-affinity component (α1A) with a Ki value of 52 pmol/l and a low-affinity site (α1B) with 200- to 600-fold less affinity. nih.gov The (-)-enantiomer was significantly less potent at the α1A sites. nih.gov

For the 1,4-dihydropyridine (B1200194) (DHP) receptors on L-type calcium channels, "true" Ki values were determined using guinea-pig membranes. (+)-Niguldipine displayed very high affinity with Ki values of 45 pmol/l for the heart, 85 pmol/l for skeletal muscle, and 140 pmol/l for the brain. nih.gov The (-)-niguldipine enantiomer was found to be approximately 40 times less potent at these receptors. nih.gov These assays highlight (+)-niguldipine as a highly selective compound for discriminating between α1A- and α1B-adrenoceptors. nih.gov

Table 1: Affinity of Niguldipine Enantiomers for Receptors in Radioligand Binding Assays

Enantiomer Receptor/Tissue Radioligand Affinity (Ki)
(+)-Niguldipine α1A-Adrenoceptor (Rat Brain Cortex) [3H]prazosin 52 pmol/l
(+)-Niguldipine α1B-Adrenoceptor (Liver Cell Membranes) 78 nmol/l
(-)-Niguldipine α1B-Adrenoceptor (Liver Cell Membranes) 58 nmol/l
(+)-Niguldipine 1,4-DHP Receptor (Guinea Pig Heart) 45 pmol/l
(+)-Niguldipine 1,4-DHP Receptor (Guinea Pig Skeletal Muscle) 85 pmol/l
(+)-Niguldipine 1,4-DHP Receptor (Guinea Pig Brain) 140 pmol/l

Whole-Cell Patch Clamp Techniques for Ion Channel Studies

Whole-cell patch clamp electrophysiology has been utilized to directly measure the effects of niguldipine on ion channel function in isolated cells. nih.govnih.govnih.govyoutube.comyoutube.com This technique allows for the recording of ionic currents across the entire cell membrane, providing detailed insights into the modulation of channel activity. nih.gov

Studies on freshly isolated vascular smooth muscle cells from cow portal vein and pial vessels demonstrated that niguldipine modulates both calcium (Ca2+) and potassium (K+) currents. nih.gov At nominal concentrations greater than 0.1 μM, it blocked L-type Ca2+ currents, with a 50% block observed at 0.4 μM. nih.gov Conversely, at lower concentrations (50 to 200 nM), it facilitated Ca2+ currents, exhibiting a 'Ca-agonistic effect'. nih.gov Furthermore, niguldipine was found to increase outward K+ currents at concentrations above 10 nM, with half-maximal facilitation at 20 nM. nih.gov

In isolated guinea pig atrial myocytes, the whole-cell tight seal recording technique was used to show that (+/-)-niguldipine blocks both T-type and L-type Ca2+ currents. nih.gov An application of 1 μM of the compound resulted in a significant blockade of both T-type (to 20% of control) and L-type (to 28% of control) currents. nih.gov The inhibitory action on T-type channels was voltage-dependent, and the IC50 for this effect was determined to be 0.18 μM. nih.gov The study also confirmed the stereospecificity of this action, with (+)-niguldipine being more potent than its (-)-enantiomer in blocking both types of Ca2+ channels. nih.gov

Cell Culture Models (e.g., MCF-7/adr, F4-6RADR erythroleukemia cells, neuroblastoma-glioma hybrid cells)

Cultured cell lines provide homogenous populations to study the cellular effects of compounds like niguldipine.

F4-6RADR erythroleukemia cells: Dexniguldipine-HCl has been evaluated in the multidrug-resistant (MDR) murine leukemia cell strain F4-6RADR, which expresses P-glycoprotein 170. nih.gov The compound was effective in reversing the low accumulation of chemotherapeutic agents such as doxorubicin, daunorubicin (B1662515) (DNR), and mitoxantrone (B413) in these resistant cells, restoring their levels to those seen in drug-sensitive parental cells. nih.gov Dexniguldipine (B47117) was found to be approximately 8 times more potent than verapamil (B1683045) in reversing the DNR accumulation deficit and about 10 times more potent in sensitizing the resistant cells to the cytotoxic effects of DNR. nih.gov Studies on Friend erythroleukemia cells (FELC) also showed that dexniguldipine hydrochloride decreases the rate of proliferation, inhibits induced differentiation, and reduces levels of P-glycoprotein. nih.gov

Neuroblastoma-glioma hybrid cells: While direct studies using niguldipine on neuroblastoma-glioma hybrid cells (NG108-15) were not identified in the search results, research on other dihydropyridines provides context. For instance, nilvadipine (B1678883) and nicardipine (B1678738) have been shown to inhibit calcium currents in differentiated NG108-15 cells. nih.govnih.gov Separately, niguldipine has been identified in a screen of ion channel blockers as a compound capable of reducing the viability of glioblastoma stem cells. researchgate.net

MCF-7/adr cells: Specific studies investigating the effects of niguldipine hydrochloride on the adriamycin-resistant breast cancer cell line MCF-7/adr were not found in the conducted searches.

Organ Bath Studies (e.g., Human Mesenteric Vascular Smooth Muscles, Guinea Pig Atrial Cells)

Organ bath studies allow for the examination of a compound's effect on the contractility of intact tissue preparations. dmt.dkresearchgate.net

Human Mesenteric Vascular Smooth Muscles: The search did not yield specific organ bath studies of niguldipine on human mesenteric vascular smooth muscles. However, related research on other vascular smooth muscles provides insights. For example, studies using patch-clamp techniques on isolated vascular smooth muscle cells from cow pial vessels have shown that niguldipine modulates ion channels, which is a key mechanism underlying changes in vascular tone. nih.gov

Guinea Pig Atrial Cells: While specific organ bath studies focusing on the contractility of guinea pig atria in response to niguldipine were not found, functional effects have been demonstrated using electrophysiological methods. As detailed in the patch clamp section (7.1.2), niguldipine potently blocks both L-type and T-type calcium currents in isolated guinea pig atrial myocytes, an action that would directly influence atrial function. nih.gov General methodologies for organ bath studies on guinea pig tissues like the ileum and trachea are well-established for pharmacological research. nih.govamegroups.org

Autophagy Screening Assays (e.g., GFP-LC3, mRFP-GFP-LC3 analysis)

Autophagy is a cellular degradation and recycling process, and assays have been developed to screen for its modulators. nih.govnih.gov One common method involves the use of a green fluorescent protein (GFP) fused to the microtubule-associated protein 1 light chain 3 (LC3). nih.gov Under normal conditions, GFP-LC3 is diffuse in the cytoplasm, but upon autophagy induction, it translocates to autophagosome membranes, appearing as distinct puncta that can be quantified. nih.gov

In a chemical screen designed to identify autophagy modulators, niguldipine was identified as one of several compounds that induce autophagy. This identification was part of a screen that treated cells with compounds and likely used an assay such as GFP-LC3 puncta formation as a readout. The induction of autophagy by niguldipine, a Ca2+ channel antagonist, was reported to be independent of the mTOR signaling pathway.

In Vivo Animal Models

Animal models are crucial for understanding the physiological and therapeutic effects of a drug in a whole organism. Niguldipine hydrochloride has been evaluated in various animal models of hypertension.

In one study, the antihypertensive effects of niguldipine were tested in both normotensive and renal hypertensive dogs. nih.gov In normotensive dogs, a single oral administration caused a significant and long-lasting decrease in blood pressure, accompanied by a reflexive increase in heart rate. nih.gov In a long-term study using renal hypertensive dogs, twice-daily oral administration led to a marked and persistent reduction in blood pressure. nih.gov This hypotensive effect was initially accompanied by increases in heart rate, plasma renin activity, and angiotensin II, though this counter-regulatory response diminished with chronic treatment. nih.gov The study noted that the blood pressure-lowering effect of niguldipine was more pronounced in hypertensive animals compared to normotensive ones. nih.gov

Hypertensive Models

The antihypertensive effects of niguldipine have been evaluated in well-established animal models of hypertension. One key model is the renal hypertensive dog . In these studies, hypertension is surgically induced, creating a persistent high blood pressure state that mimics certain forms of human hypertension. In one long-term study, chronically instrumented renal hypertensive dogs were administered niguldipine orally. mdpi.com This model allows for the continuous monitoring of blood pressure and heart rate over extended periods, providing data on both the acute and chronic effects of the drug. Findings indicated that niguldipine induced a significant and persistent reduction in blood pressure. mdpi.com The model also facilitated the observation of counterregulatory responses, such as initial increases in heart rate and plasma renin activity, which tended to diminish with chronic treatment. mdpi.com Furthermore, comparing the drug's effect in these hypertensive animals to normotensive dogs revealed a more pronounced hypotensive effect in the hypertensive state. mdpi.com

Another standard model for this therapeutic area is the spontaneously hypertensive rat (SHR) , which is a genetic model of hypertension. While direct studies with niguldipine in SHRs are less cited, research on similar dihydropyridine (B1217469) calcium channel blockers like nifedipine (B1678770) frequently employs this model to assess pharmacokinetic and pharmacodynamic relationships of antihypertensive effects. nih.gov

Cerebral Vasospasm Models (e.g., Rabbit Subarachnoid Hemorrhage Model)

While specific studies detailing the use of cerebral vasospasm models for niguldipine are not prevalent in the literature, the standard methodology for this class of compounds involves models of subarachnoid hemorrhage (SAH). Cerebral vasospasm is a severe complication of SAH, leading to reduced cerebral perfusion and potential ischemia. mdpi.com

A common and relevant model is the canine subarachnoid hemorrhage model . In this experimental setup, an SAH is induced in dogs, typically by injecting autologous arterial blood into the cisterna magna. nih.gov This procedure reliably induces chronic cerebral vasospasm. The efficacy of calcium channel blockers, such as nimodipine (B1678889), has been tested in this model to prevent or reverse the vasospasm. nih.gov Angiography is used to measure the caliber of cerebral arteries (like the basilar and cortical arteries) at baseline and at various time points after the induced hemorrhage to quantify the degree of vasospasm and the effect of the therapeutic agent. nih.gov This type of model is crucial for evaluating the potential neuroprotective and vasodilatory effects of compounds intended to treat SAH-associated complications. mdpi.com

Anticonvulsive Models (e.g., Mice Electroconvulsive Threshold)

The evaluation of anticonvulsant properties for new chemical entities often relies on standardized rodent models that simulate different types of seizures. The two most common screening models are the maximal electroshock (MES) test and the pentylenetetrazole (PTZ)-induced seizure test, typically conducted in mice. nih.gov

Maximal Electroshock (MES) Test : This model is considered predictive of a drug's efficacy against generalized tonic-clonic seizures. researchgate.net An electrical stimulus is applied via corneal or ear electrodes to induce a seizure, characterized by a tonic hindlimb extension (THE). The primary endpoint is the ability of a test compound to prevent the THE phase of the seizure. researchgate.netmdpi.com

Pentylenetetrazole (PTZ)-Induced Seizure Test : This is a chemical convulsant model used to identify compounds effective against myoclonic and absence seizures. nih.gov PTZ is a GABA-A receptor antagonist that, when administered, induces clonic seizures. The key metrics are the latency to the first seizure and the prevention of seizures or mortality. nih.govresearchgate.net

While direct studies on niguldipine in these models are scarce, other dihydropyridine calcium channel blockers like nimodipine and amlodipine (B1666008) have demonstrated anticonvulsant activity in the MES and PTZ models in mice, suggesting a class effect that could warrant investigation for niguldipine. researchgate.netarchepilepsy.org

Multidrug Resistance Tumor Models (e.g., Nude Mice)

A significant area of preclinical research for niguldipine has been its potential to reverse multidrug resistance (MDR) in cancer cells. MDR is a phenomenon where cancer cells become resistant to a broad range of anticancer drugs, often through the overexpression of efflux pumps like P-glycoprotein. nih.gov

The intrinsic MDR rat colon carcinoma CC531 model has been instrumental in evaluating the chemosensitizing effects of dexniguldipine hydrochloride, an isomer of niguldipine. archepilepsy.org In these studies, tumors are grown in rats, sometimes under the renal capsule, to create a solid tumor model. archepilepsy.org The efficacy of a standard chemotherapeutic agent (e.g., epidoxorubicin) is then tested in combination with dexniguldipine. archepilepsy.org The primary outcome is the potentiation of the chemotherapy's tumor-growth-inhibiting effect. archepilepsy.org In vitro assays using the same CC531 cell line, such as the sulphorhodamine B cell-viability assay, are often conducted in parallel to determine the direct effect on cytotoxicity. archepilepsy.org These models have shown that dexniguldipine can significantly increase the cytotoxicity of chemotherapy drugs in vitro and modestly but consistently potentiate their anti-tumor effects in vivo. archepilepsy.org

Table 1: In Vitro and In Vivo Findings for Dexniguldipine in a Multidrug Resistance Model

Model SystemCompoundFindingSource
In Vitro (CC531 rat colon carcinoma cells)Dexniguldipine (50 ng/ml) + EpidoxorubicinIncreased cytotoxicity of epidoxorubicin by ~15-fold. archepilepsy.org
In Vivo (CC531 tumors in rats)DexniguldipinePlasma concentration: 72 (±19) ng/ml. Tumor tissue concentration: 925 (±495) ng/g. archepilepsy.org
In Vivo (CC531 tumors in rats)Metabolite M-1Plasma concentration: 26 (±6) ng/ml. Tumor tissue concentration: 289 (±127) ng/g.
In Vivo (CC531 tumors in rats)Dexniguldipine + EpidoxorubicinModestly but consistently potentiated the tumor-growth-inhibiting effect of epidoxorubicin. archepilepsy.org

Studies on Cerebral Blood Flow and Antihypertensive Effects

Preclinical studies have investigated the dual effects of niguldipine on systemic blood pressure and cerebral circulation. Using chronically instrumented normotensive and hypertensive dogs, researchers have been able to measure cardiovascular parameters in conscious animals. mdpi.com These studies confirmed that oral administration of niguldipine causes a marked and long-lasting decrease in blood pressure. mdpi.com Importantly, these models showed no signs of cardiac depression. mdpi.com

The effect of calcium antagonists on cerebral blood flow (CBF) is a critical consideration, especially in the treatment of hypertension in patients at risk for stroke. Studies on related compounds like nifedipine and nicardipine using techniques such as the 133Xenon infusion method have shown that calcium channel blockers can increase CBF. This is considered an advantageous property, as it may protect against cerebral hypoperfusion when systemic blood pressure is lowered. The selective action of these drugs on vasoconstricted cerebral vessels is a key area of investigation in these models.

Methodological Considerations for Hydrophobic Compounds in Assays

Niguldipine is a highly lipophilic (hydrophobic) compound. This property presents specific challenges in preclinical and in vitro assays. Hydrophobic compounds can accumulate in the lipid bilayers of cell membranes, making it difficult to determine the effective concentration at the target site.

Methodological considerations include:

Solubility and Formulation : Appropriate solvents or carriers must be used to ensure the compound remains in solution in aqueous assay buffers without precipitating or forming micelles, which could affect bioavailability and assay results.

Non-specific Binding : Hydrophobic compounds tend to bind non-specifically to plastics and proteins in the assay medium, which can reduce the free concentration of the drug and lead to an underestimation of its potency.

Cellular Accumulation : The high lipophilicity of dexniguldipine results in a high volume of distribution and significant accumulation in tissues, with tumor levels being over ten times higher than plasma levels. This must be accounted for when correlating in vitro effective concentrations with in vivo dosing.

Assay Choice : Methods like hydrophobic interaction chromatography (HIC) can be adapted to characterize the relative hydrophobicity of compounds, while specialized assays may be needed to measure partitioning behavior accurately. nih.gov

Data Reproducibility and Reporting Standards in Preclinical Studies

The reproducibility of preclinical research is a cornerstone of translational science. mdpi.com There is a recognized need for rigor and transparency in the design, execution, and reporting of animal studies to ensure that findings are reliable.

Key principles and standards applicable to the preclinical studies of niguldipine include:

Transparency in Reporting : Journals and funding agencies increasingly endorse guidelines like the Animal Research: Reporting of In Vivo Experiments (ARRIVE) guidelines. researchgate.net These require detailed reporting of experimental design, including randomization, blinding, sample-size estimation, and inclusion/exclusion criteria. researchgate.net

Rigorous Statistical Analysis : A pre-specified plan for statistical analysis helps prevent selective reporting or "p-hacking." mdpi.com

Data and Material Sharing : Making raw data, protocols, and materials (like cell lines) available allows other researchers to verify and replicate findings.

Validation of Models : The relevance of the animal model to the human condition must be clearly justified. For instance, while the CC531 rat carcinoma model is useful for studying MDR, its translatability to different human cancers must be considered. archepilepsy.org

Adherence to these standards enhances the credibility of preclinical findings and facilitates more successful translation from the laboratory to clinical trials. researchgate.net

Clinical Research Implications

Therapeutic Potential in Hypertension Management

Niguldipine (B22589) has demonstrated notable potential in the management of hypertension. As a calcium channel blocker and α1-adrenergic receptor antagonist, it produces vasodilation by inhibiting the transmembrane influx of calcium ions. medchemexpress.comwikipedia.org Studies in animal models have shown that niguldipine induces a marked and persistent decrease in blood pressure. nih.gov In hypertensive dogs, treatment with niguldipine led to a significant and sustained reduction in blood pressure. nih.gov Interestingly, the hypotensive effect of niguldipine was more pronounced in hypertensive subjects compared to normotensive ones. nih.gov

The mechanism of its antihypertensive action is attributed to its ability to reduce peripheral vascular resistance. nih.gov Beyond simply lowering blood pressure, research suggests that niguldipine may also improve impaired renal function and prevent generalized vasculopathy in hypertensive animal models. nih.gov Chronic treatment has been shown to prevent the development of hypertension and cardiac hypertrophy in rats. nih.gov

Potential Applications in Neurodegenerative Diseases

The role of calcium channel blockers in neurodegenerative diseases has been an area of growing interest. mdpi.comupenn.edu While research on niguldipine specifically for these conditions is not as extensive as for some other dihydropyridines like nimodipine (B1678889), its mechanism of action suggests potential relevance. stressmarq.comnih.gov Niguldipine's ability to modulate intracellular calcium dynamics could have implications for neurodegenerative disease models where calcium dysregulation is a factor. stressmarq.com

Nimodipine, another calcium channel blocker, has been shown to be neuroprotective in inflammation-mediated neurodegenerative disease models by inhibiting microglial activation. nih.gov This suggests that the broader class of calcium channel blockers may hold therapeutic potential for conditions like Parkinson's and Alzheimer's disease. nih.govfrontiersin.org

Potential Role in Cancer Therapy (as a calcium channel blocker and MDR modulator)

Niguldipine has been investigated for its potential role in cancer therapy, primarily due to its function as a modulator of multidrug resistance (MDR). nih.govnih.gov The overexpression of P-glycoprotein, a product of the multidrug resistance gene 1 (MDR-1), is a major mechanism by which cancer cells develop resistance to chemotherapy drugs. nih.gov

Dexniguldipine (B47117), an enantiomer of niguldipine, has been shown to be a potent chemosensitizer in multidrug-resistant cells. nih.gov It appears to directly interact with P-glycoprotein, leading to an accumulation of chemotherapy agents like Adriamycin and vincristine (B1662923) within resistant cells. nih.gov This enhances the cytotoxicity of these drugs. nih.gov The resistance modulating factors were found to be proportional to the expression of MDR-1. nih.gov

Furthermore, the broader class of calcium channel blockers is being explored for its potential in cancer treatment. For instance, nifedipine (B1678770) has been shown to suppress colorectal cancer progression and immune escape. nih.gov

Considerations for Long-Term Therapy

Studies in animal models suggest that niguldipine has a long-lasting antihypertensive action. nih.gov In a 12-day study with hypertensive dogs, the blood pressure reduction persisted for over 14 days after the treatment period ended. nih.gov An initial counterregulatory response, including an increase in heart rate and plasma renin activity, was observed but became blunted with several days of chronic treatment. nih.gov

For other dihydropyridines like nisoldipine (B1678946), long-term use necessitates regular monitoring of blood pressure and checking for unwanted effects. drugs.com

Comparative Analysis with Other Dihydropyridines in Clinical Settings

Niguldipine has been compared with other dihydropyridine (B1217469) calcium channel blockers, most notably nifedipine. In healthy volunteers, both niguldipine and nifedipine induced a significant decrease in total peripheral resistance, indicating peripheral vasodilation. nih.gov However, a key difference emerged in their effects on cardiac function. While niguldipine did not show signs of a negative inotropic effect (a reduction in the force of heart muscle contraction), oral nifedipine did, as suggested by the prolongation of the heart rate-corrected electromechanical systole (QS2c). nih.gov

Another dihydropyridine, nisoldipine, has been found to be as effective and well-tolerated as nifedipine in patients whose hypertension was not adequately controlled with atenolol (B1665814) alone. nih.gov Nisoldipine is noted for its higher coronary vascular selectivity and less negative inotropism compared to nifedipine. nih.gov

The table below provides a comparative overview of findings from studies involving different dihydropyridines.

DrugKey Comparative FindingStudy Context
Niguldipine Showed vasodilatory effects without evidence of negative inotropic effects. nih.govHealthy male volunteers. nih.gov
Nifedipine Oral administration suggested a negative inotropic effect. nih.govHealthy male volunteers. nih.gov
Nisoldipine As effective and well-tolerated as nifedipine for hypertension. nih.govPatients with hypertension inadequately controlled by atenolol. nih.gov

Safety Profile and Side Effect Considerations

As a dihydropyridine calcium channel blocker, niguldipine's safety profile is expected to share similarities with other drugs in its class. Common side effects associated with dihydropyridines like nisoldipine and nifedipine include peripheral edema, headache, dizziness, and flushing. drugs.comdrugs.com Hypotension, or low blood pressure, is also a potential side effect. drugs.com

It is important to note that this compound is not yet fully tested and should be handled with caution. stressmarq.com

Status of Clinical Development

Niguldipine is primarily considered an experimental drug. stressmarq.comnih.gov While it has been the subject of preclinical and some early clinical research, it does not appear to have progressed to widespread clinical use. The available information suggests its use is for in vitro research purposes and not for human or diagnostic applications. stressmarq.com

Analytical Methodologies for Niguldipine Hydrochloride Quantification

Spectrophotometric Methods

Spectrophotometry offers a simple, cost-effective, and rapid approach for the determination of Niguldipine (B22589) hydrochloride. These methods are based on the principle that the molecule absorbs light in the ultraviolet or visible region of the electromagnetic spectrum.

Extractive spectrophotometry is a sensitive technique that involves the formation of an ion-pair complex between the drug and a dye, which is then extracted into an immiscible organic solvent for measurement. For Niguldipine, this method utilizes its basic nitrogen to form a complex with an acidic dye.

In one such method, Niguldipine hydrochloride is reacted with acidic dyes like Bromothymol Blue (BTB) or Methyl Orange (MO) at a controlled pH to form a stable, colored ion-association complex. This complex is then extracted into chloroform (B151607). The absorbance of the chloroform layer is measured at the wavelength of maximum absorption (λmax) for the specific complex. The intensity of the color, and thus the absorbance, is directly proportional to the concentration of the drug.

Key parameters for the extractive spectrophotometric analysis of Niguldipine are summarized below:

ParameterMethod with Bromothymol Blue (BTB)Method with Methyl Orange (MO)
λmax 380 nm430 nm
pH 3.73.7
Solvent ChloroformChloroform
Beer's Law Range 4-25 µg/mL2-12 µg/mL
Molar Absorptivity 6.0 x 10⁴ L mol⁻¹ cm⁻¹6.87 x 10⁴ L mol⁻¹ cm⁻¹
Sandell's Sensitivity 0.0126 µg/cm²Not Specified

This table presents data from a study on the extractive spectrophotometric determination of Niguldipine.

The formation of the ion-pair complex is influenced by several factors, including the pH of the aqueous phase, the choice of the extracting solvent, the concentration of the dye, and the reaction time. researchgate.netresearchgate.net Chloroform is often selected as the preferred solvent for its ability to quantitatively and selectively extract the complex.

Direct UV/Visible spectrophotometry is a straightforward method for the quantification of Niguldipine hydrochloride in bulk and pharmaceutical dosage forms. jocpr.comijnrd.org This technique relies on the inherent chromophoric groups within the Niguldipine molecule, which absorb UV radiation at a specific wavelength. jocpr.complos.org

For analysis, a solution of Niguldipine hydrochloride is prepared in a suitable solvent, and its absorbance is measured at the wavelength of maximum absorption (λmax). jocpr.comindexcopernicus.com The concentration of the drug is then determined by comparing the absorbance to a standard calibration curve. jocpr.com While direct UV spectrophotometry is simple and fast, its specificity can be limited in the presence of interfering substances that also absorb at or near the λmax of the drug. plos.org For related dihydropyridine (B1217469) compounds like Nicardipine (B1678738) and Nimodipine (B1678889), the λmax is typically observed in the UV region. jocpr.comijnrd.orgalliedacademies.org For instance, a method for Nicardipine hydrochloride reported a λmax of 235 nm in an acetonitrile (B52724) and water mixture. jocpr.com Another study on Nimodipine found a λmax of 238.5 nm in a phosphate (B84403) buffer. ijnrd.orgalliedacademies.org

The method is validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). jocpr.com

ParameterExample Value (for Nicardipine HCl)
λmax 235 nm
Solvent Acetonitrile:Water (50:50)
Linearity Range 5-25 µg/mL
Correlation Coefficient (r²) 0.999
LOD 0.1032 µg/mL
LOQ 0.3130 µg/mL

This table presents data from a study on the UV spectrophotometric determination of the related compound, Nicardipine hydrochloride. jocpr.com

Chromatographic Techniques

Chromatographic methods are powerful separation techniques that are widely used for the analysis of Niguldipine hydrochloride, offering high specificity and sensitivity. These methods are capable of separating the analyte from complex matrices.

High-Performance Liquid Chromatography (HPLC) is the most extensively used analytical technique for the determination of Niguldipine and its analogues due to its high resolution, sensitivity, and specificity. nih.govlupinepublishers.com Reversed-phase HPLC is the common mode of separation. nih.gov

In a typical HPLC method, Niguldipine hydrochloride is separated on a C18 column using a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. nih.govresearchgate.net Detection is commonly achieved using a UV detector at a wavelength where the drug exhibits significant absorbance. nih.govresearchgate.net For example, in the analysis of a niguldipine analogue, where niguldipine hydrochloride was used as the internal standard, UV detection was performed at 238 nm. nih.gov

The following table summarizes the chromatographic conditions and validation parameters from a study involving a niguldipine analogue where Niguldipine hydrochloride served as the internal standard:

ParameterDetails
Column C18
Mobile Phase Acetonitrile-aqueous 5 mM phosphate buffer (65:35, v/v) with 0.4% triethylamine, pH 7.0
Detection UV at 238 nm
Linearity Range 2.5-200 nM
Correlation Coefficient (r²) 0.998
Limit of Detection 1.0 nM
Intra-day Precision (%RSD) 4.7-7.9%
Inter-day Precision (%RSD) 6.9-9.9%
Intra-day Accuracy 98.2-99.5%
Inter-day Accuracy 97.9-103%

This table presents data from an HPLC method developed for a niguldipine analogue, using Niguldipine hydrochloride as the internal standard. nih.gov

Other detection modes, such as photodiode array (PDA) detection, can provide additional spectral information, enhancing the specificity of the method. Electrochemical detection offers high sensitivity for compounds that can be easily oxidized or reduced.

Gas Chromatography (GC) is another powerful separation technique that can be used for the analysis of Niguldipine hydrochloride. nih.gov However, due to the thermal lability of the dihydropyridine ring, a derivatization step is often necessary to convert the drug into a more volatile and stable compound suitable for GC analysis. nih.gov

For the related compound Nicardipine, a highly specific GC-Mass Spectrometry (GC-MS) method has been described. nih.gov In this method, the 1,4-dihydropyridine (B1200194) structure is oxidized to its more stable pyridine (B92270) analogue using nitrous acid. nih.gov This pyridine derivative is then analyzed by GC-MS. nih.gov The use of a mass spectrometric detector provides high selectivity and sensitivity, allowing for the unambiguous identification and quantification of the analyte, even at low concentrations. nih.govmdpi.com

Other GC detectors like Electron-Capture Detection (ECD) can be employed, which is particularly sensitive to halogenated compounds or compounds with electrophilic groups. Nitrogen-Flame Ionization Detection (N-FID) is specific for nitrogen-containing compounds like Niguldipine.

ParameterDetails (for GC-MS of Nicardipine HCl)
Derivatization Oxidation of the 1,4-dihydropyridine to its pyridine analogue
Detection Mass Spectrometry (MS)
Sensitivity Limit 5 ng/mL in plasma

This table presents data from a GC-MS method for the related compound, Nicardipine hydrochloride. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the high separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. nih.govcapes.gov.brnih.gov This makes it an exceptionally powerful technique for the quantification of drugs like Niguldipine hydrochloride in complex biological matrices such as plasma. nih.gov

The method typically involves a simple extraction of the drug from the plasma, followed by separation on a reversed-phase column. nih.gov The analyte is then ionized, usually by electrospray ionization (ESI), and detected by a mass spectrometer operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced specificity and sensitivity. nih.gov For the related compound Nicardipine, an LC-MS method has been developed with a lower limit of quantification of 0.05 ng/mL in human plasma. nih.gov

The following table outlines the parameters of a validated LC-MS method for the determination of Nicardipine in human plasma:

ParameterDetails
Chromatography C18 column
Mobile Phase Methanol, water, and formic acid (320:180:0.4, v/v/v)
Ionization Electrospray Ionization (ESI), positive mode
Detection Selected Ion Monitoring (SIM)
Linearity Range 0.05-20.0 ng/mL
Lower Limit of Quantification (LLOQ) 0.05 ng/mL
Inter-day Precision (%RSD) ≤ 9.3%
Intra-day Precision (%RSD) ≤ 11.1%
Accuracy (RE) ± 4.9%

This table presents data from an LC-MS method developed for the related compound, Nicardipine. nih.gov

Electroanalytical Procedures

Electroanalytical methods offer a sensitive and often simplified approach to the determination of niguldipine hydrochloride, particularly in complex biological matrices. These techniques are based on the electrochemical properties of the niguldipine molecule.

Stripping Voltammetry (e.g., Adsorptive Stripping Voltammetry at Hanging Mercury Drop Electrode)

Adsorptive stripping voltammetry (AdSV) has proven to be a highly sensitive method for quantifying trace levels of niguldipine. nih.gov This technique involves the preconcentration of the drug onto the surface of a hanging mercury drop electrode (HMDE) through adsorption, followed by a voltammetric scan to measure the current produced by the electrochemical reaction of the accumulated analyte. nih.govwikipedia.org

A key advantage of AdSV is its ability to achieve low detection limits. The process typically involves accumulating niguldipine at a specific potential for a set period, which enhances the signal and allows for the determination of very low concentrations. The response is influenced by several experimental parameters, including the pH and composition of the supporting electrolyte, the accumulation potential, and the preconcentration time. For instance, an accumulation time of 120 seconds at an accumulation potential of -0.58 V has been shown to yield a linear relationship between the stripping peak current and niguldipine concentration.

Differential-Pulse Polarography

Differential-pulse polarography (DPP) is another electroanalytical technique utilized for the determination of niguldipine. This method is often used in conjunction with adsorptive stripping at an HMDE to enhance sensitivity. nih.gov DPP is based on the electrochemistry of the aromatic nitro group within the niguldipine structure. nih.gov The technique's sensitivity and selectivity make it suitable for analyzing various pharmaceuticals. biointerfaceresearch.com The peak current in DPP is influenced by the pH of the supporting electrolyte.

Square-Wave Voltammetry

Square-wave voltammetry (SWV) is a powerful and rapid electroanalytical technique that offers high sensitivity and is less affected by dissolved oxygen compared to other voltammetric methods. scispace.commaciassensors.com SWV combines features of several pulse voltammetry methods, leading to enhanced sensitivity and good peak resolution, which is advantageous for analyzing complex samples. maciassensors.compineresearch.com This technique is suitable for both quantitative determination and studies of electrode kinetics. scispace.comugd.edu.mk The high speed and sensitivity of SWV make it a valuable tool for drug analysis in both pharmaceutical formulations and biological fluids. scispace.com

Sample Preparation and Matrix Effects in Biological Samples (e.g., Urine, Blood)

The analysis of niguldipine in biological fluids like urine and blood necessitates effective sample preparation to eliminate interfering substances. nih.gov A straightforward and effective method involves precipitation. nih.gov By adding a 5% zinc sulfate (B86663) solution and ethanol (B145695) to a urine or blood sample, interfering substances can be precipitated. nih.gov The mixture is then centrifuged, and the clear supernatant containing niguldipine can be analyzed. nih.gov This sample preparation technique significantly reduces matrix effects, thereby improving the accuracy and sensitivity of the subsequent electroanalytical determination. For instance, in blood samples, 0.3 ml of blood is mixed with 0.5 ml of ethanol and 0.3 ml of 5% ZnSO4, followed by centrifugation. An aliquot of the clear solution is then added to a buffered solution for analysis.

Validation Criteria for Analytical Methods (Linearity, Precision, Accuracy, Detection Limits)

The validation of analytical methods is essential to ensure their reliability for the intended application. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include linearity, precision, accuracy, and detection limits. derpharmachemica.commarmara.edu.trwalshmedicalmedia.com

Linearity: This parameter demonstrates the direct proportionality between the analytical signal and the concentration of the analyte over a specified range. researchgate.net For niguldipine analysis using AdSV, linearity has been observed in the concentration range of 212 ng/mL to 3.7 µg/mL in urine.

Precision: Precision expresses the closeness of agreement between a series of measurements from the same homogeneous sample. It is typically evaluated at different levels, such as repeatability (intra-day precision) and intermediate precision (inter-day precision). marmara.edu.trnih.gov

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. marmara.edu.trnih.gov For niguldipine, mean recoveries of 96% in urine and 71% in blood have been reported using AdSV. nih.gov

Detection Limits: The limit of detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. The limit of quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. derpharmachemica.com For niguldipine, a detection limit of 6.7 ng/mL in urine and 41 ng/mL in blood has been achieved with AdSV. nih.gov

Table 1: Validation Parameters for Niguldipine Hydrochloride Analytical Methods

Parameter Description Example Finding for Niguldipine
Linearity The ability to elicit results that are directly proportional to the concentration of the analyte. A linear dependence of the stripping peak current on the niguldipine concentration was obtained within the concentration range of 212 ng-3.7 µg of niguldipine per ml of urine.
Precision The closeness of agreement between a series of measurements from the same sample. nih.gov The mean relative errors for niguldipine determination in urine and blood were 8.4% and 2.2%, respectively. nih.gov
Accuracy The closeness of the measured value to the true value, often expressed as percent recovery. nih.gov Mean recovery of 96% in urine and 71% in blood. nih.gov
Detection Limit The lowest concentration of an analyte that can be reliably detected. nih.gov 6.7 ng/mL in urine and 41 ng/mL in blood. nih.gov

Chiral Separation Methods

Niguldipine is a chiral compound, meaning it exists as enantiomers which can have different pharmacological activities. wvu.edunih.gov Therefore, chiral separation methods are important to distinguish and quantify these enantiomers. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are the primary techniques used for the chiral separation of dihydropyridine compounds like niguldipine. wvu.eduaditum.org

The principle behind these separations is the formation of transient diastereomeric complexes between the enantiomers and a chiral selector, which is either part of the stationary phase in HPLC (chiral stationary phases, CSPs) or added to the running buffer in CE. wvu.edu For dihydropyridines, polysaccharide-derived chiral stationary phases are commonly used in HPLC. aditum.org In capillary electrophoresis, cyclodextrins and their derivatives are frequently employed as chiral selectors in the background electrolyte to achieve enantiomeric separation. nih.govnih.gov The choice of the chiral selector and the optimization of separation conditions, such as the composition and pH of the mobile phase or background electrolyte, are critical for achieving successful chiral resolution. nih.govscielo.br

Future Directions and Emerging Research Avenues

Development of Novel Niguldipine (B22589) Derivatives

The development of new chemical entities based on the niguldipine scaffold is a promising area of research. The strategy of Selective Optimization of Side Activities (SOSA) exemplifies this approach, where the secondary pharmacological characteristics of a drug are intentionally enhanced to become the primary activity of new analogs. researchgate.net This has been demonstrated by using niguldipine, a calcium channel antagonist, as a starting point to develop potent and selective α1A-adrenergic antagonists. researchgate.net

Future efforts in this area are likely to focus on:

Bioisosteric Modifications : Creating isosteres of existing dihydropyridine (B1217469) drugs like nifedipine (B1678770) and niguldipine to improve pharmacological profiles and reduce dose-dependent side effects. frontiersin.org This involves synthesizing analogs with different functional groups that retain the essential structural characteristics for biological activity. frontiersin.orgnih.gov

Structure-Activity Relationship (SAR) Studies : Systematic SAR analyses, particularly with substitutions like trifluoromethyl groups, are needed to understand how chemical modifications impact antihypertensive efficacy and receptor binding. frontiersin.org

Prodrug Strategies : To improve cellular permeability and bioavailability, novel prodrugs can be developed. This involves derivatizing the core molecule with moieties, such as esters or phosphoramidites, which are cleaved enzymatically inside the cell to release the active drug. wgtn.ac.nz This approach could enhance the therapeutic efficacy of future niguldipine-based compounds.

Exploration of Combination Therapies

The use of niguldipine in combination with other therapeutic agents is an area ripe for exploration, though initial studies have revealed complex interactions. When combined with certain antiepileptic drugs, such as carbamazepine (B1668303) or phenobarbital, niguldipine unexpectedly produced a proconvulsive action in animal models of complex partial seizures. researchgate.net This effect was not associated with its calcium channel blocking activity and highlights the need for caution when considering its use as an adjuvant therapy in epilepsy. researchgate.net

Conversely, the broader class of calcium channel blockers has been successfully used in combination therapies for other conditions. For instance, nifedipine combined with the beta-blocker metoprolol (B1676517) has been shown to produce a significantly greater reduction in blood pressure than either drug alone in hypertensive patients. nih.gov Future research into niguldipine combinations could investigate:

Hypertension Management : Synergistic effects with other classes of antihypertensives, such as beta-blockers or ACE inhibitors, could lead to more effective blood pressure control, potentially at lower doses of each agent. nih.govmdpi.com

Pharmacokinetic Interactions : A key consideration is the potential for pharmacokinetic interactions. Some calcium channel blockers, like diltiazem (B1670644) and verapamil (B1683045), are known inhibitors of the cytochrome P450 system, which can alter the metabolism and plasma concentration of co-administered drugs, including other dihydropyridines. nih.gov Understanding these interactions is crucial for the safe and effective design of combination regimens. nih.govnih.gov

Neuropathic Pain : The development of multifunctional compounds that hybridize key pharmacophores from different drug classes into a single molecule is an emerging strategy. mdpi.com This approach could be applied to niguldipine to create novel therapies for complex conditions like neuropathic pain. mdpi.com

Further Investigation into Specific Receptor Subtype Selectivity

Niguldipine exhibits a complex and highly specific interaction profile with various receptor subtypes, a characteristic that warrants deeper investigation. The (+)-enantiomer of niguldipine binds with exceptionally high affinity to L-type calcium channels in different tissues and also to a specific subtype of α1-adrenoceptors. nih.govcolab.ws

Key findings that form the basis for future research include:

L-type Ca2+ Channel Affinity : (+)-Niguldipine has demonstrated high affinity for 1,4-dihydropyridine (B1200194) (DHP) receptors on L-type calcium channels, with 'true' Ki values (extrapolated to zero membrane protein concentration) of 45 pmol/l in the heart, 85 pmol/l in skeletal muscle, and 140 pmol/l in the brain. nih.govcolab.ws The (-)-enantiomer is approximately 40 times less potent. nih.govcolab.ws

α1-Adrenoceptor Selectivity : The binding of (+)-niguldipine to α1-adrenoceptors in rat brain cortex is best described by a two-site model. nih.govcolab.ws It shows remarkable selectivity, with a high-affinity component (termed 'alpha 1A') having a Ki value of 52 pmol/l, while the low-affinity site ('alpha 1B') has a 200- to 600-fold lower affinity. nih.govcolab.ws In contrast, the (-)-enantiomer is over 40-fold less potent at the 'alpha 1A' site but nearly equipotent to the (+)-form at the 'alpha 1B' site. nih.govcolab.ws

This makes (+)-niguldipine one of the most selective compounds for distinguishing between α1A- and α1B-adrenoceptors. nih.gov However, its high lipophilicity can complicate binding analyses, suggesting that results may be influenced by tissue concentration. nih.gov Future studies could aim to elucidate the functional consequences of this subtype selectivity and explore how it can be harnessed for more targeted therapeutic effects, potentially in conditions beyond hypertension, such as ADHD, where L-type calcium channel subunits have been implicated. medrxiv.org

Advanced Autophagy Research

Recent research has identified niguldipine as an inducer of autophagy, the cellular process of degrading and recycling dysfunctional components. nih.gov This discovery places niguldipine within a structural class of compounds that stimulate autophagy through a mechanism distinct from that of rapamycin (B549165), a well-known autophagy inducer. nih.gov

Key findings indicate that niguldipine and structurally similar compounds, which include pimozide, loperamide, and fluspirilene, induce autophagy without altering the activation of the mTOR (mammalian target of rapamycin) pathway. nih.gov This suggests an alternative signaling route for initiating autophagy. The shared structural scaffold among these compounds—typically a biphenyl (B1667301) core connected by a three- to four-carbon linker to a tertiary amine—appears critical for this activity. nih.gov

Advanced research in this area could focus on:

Elucidating the precise mTOR-independent pathway through which niguldipine induces autophagy.

Investigating the therapeutic potential of this autophagic activity in neurodegenerative disorders like Huntington's disease, where clearing toxic protein aggregates is a key goal. nih.gov

Synthesizing novel niguldipine derivatives that optimize autophagy induction while minimizing cardiovascular effects, thereby creating targeted therapies for diseases characterized by impaired autophagy.

Repurposing in Other Disease Areas

The dual pharmacological actions of niguldipine offer opportunities for repurposing it for non-cardiovascular diseases. vivonics-preclinical.com Research has already explored its potential as an anticonvulsant, although with mixed results. In a rat model of complex partial seizures, niguldipine alone showed a modest anticonvulsant effect at a higher dose but failed to enhance the protective action of other antiepileptics and even showed proconvulsive effects when combined with some. researchgate.net

Future repurposing efforts could target:

Neurological Disorders : Given its high affinity for a subtype of α1-adrenoceptors in the brain and its ability to modulate neuronal calcium channels, niguldipine or its derivatives could be investigated for other neurological or psychiatric conditions. nih.govnih.gov

Oncology : The role of calcium channels and autophagy in cancer progression is an active area of research. The ability of niguldipine to modulate these processes suggests a potential, though speculative, role in oncology that could be explored.

Multifunctional Therapeutics : A promising strategy is the development of multifunctional compounds that combine the pharmacophore of niguldipine with those of other drugs to create a single molecule with multiple therapeutic actions, for instance in treating neuropathic pain. mdpi.com

In Silico and Computational Approaches in Niguldipine Research

Computational methods are becoming indispensable tools for accelerating drug discovery and development, and they hold significant potential for niguldipine research. These in silico approaches allow for the efficient screening of derivatives, prediction of their properties, and understanding of their interactions with biological targets at a molecular level. brylinski.org

Key computational strategies applicable to niguldipine research include:

Molecular Docking : This technique is used to predict the binding orientation and affinity of a molecule to its target protein. mdpi.com Docking studies can help identify how niguldipine and its analogs bind to different subtypes of calcium channels and adrenergic receptors, guiding the design of more selective compounds. researchgate.net

Molecular Dynamics (MD) Simulations : MD simulations can model the movement of the drug-receptor complex over time, providing insights into the stability of the interaction and the conformational changes involved. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSSR/QSAR) : By developing mathematical models that correlate chemical structure with biological activity, QSAR and QSSR can be used to design novel niguldipine derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties. nih.gov

Toxicity Prediction : In silico models can predict potential toxicity, such as bacterial mutagenicity, for new derivatives, helping to prioritize safer compounds for synthesis and further testing. researchgate.net

These computational approaches can streamline the development of new leads from existing drugs like niguldipine, making the path to novel therapeutics more efficient and targeted. researchgate.netnih.gov

Q & A

Q. What standard experimental methods are used to characterize the receptor binding affinity and selectivity of (±)-niguldipine hydrochloride?

(±)-Niguldipine’s dual activity as an L-type Ca²⁺ channel blocker and α1A-adrenoceptor (α1A-AR) antagonist requires a combination of radioligand binding assays and functional studies. For α1A-AR affinity, competitive binding assays using [³H]-prazosin (a selective α1-AR antagonist) are performed, with Ki values calculated from displacement curves . For Ca²⁺ channel inhibition, patch-clamp electrophysiology or fluorescent calcium flux assays (e.g., Fura-2 imaging) quantify voltage-dependent channel blockade . Note that membrane protein concentration significantly impacts Ki values due to partitioning into lipid bilayers, requiring normalization across experimental setups .

Q. What physicochemical properties of (±)-niguldipine hydrochloride are critical for solubility and stability in experimental systems?

Key properties include:

  • Molecular formula : C₃₆H₄₀ClN₃O₆ (MW: 646.17 g/mol) .
  • Solubility : Limited solubility in aqueous buffers (<64.62 mg/mL in DMSO or ethanol), necessitating stock solutions in anhydrous solvents .
  • Storage : Lyophilized powder is stable at -20°C for 3 years; solvent-based solutions degrade within 1 year at -80°C .
  • Chirality : The (±)-racemate requires chiral separation (e.g., HPLC with crown ether additives) to isolate (S)-(+)- and (R)-(−)-enantiomers, which exhibit differential α1A-AR vs. Ca²⁺ channel activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in (±)-niguldipine’s dual mechanisms of action (Ca²⁺ channel blockade vs. α1A-AR antagonism) in complex biological systems?

  • Concentration-dependent studies : At low concentrations (nM–µM), (±)-niguldipine preferentially inhibits α1A-ARs, while higher concentrations (>10 µM) dominate Ca²⁺ channel effects .
  • Receptor knockout models : Use α1A-AR-KO mice or siRNA-silenced cell lines to isolate Ca²⁺ channel contributions .
  • Kinetic analysis : Time-resolved assays differentiate competitive inhibition (rapid onset) from allosteric modulation (slow conformational changes) .

Q. What experimental design considerations are critical for in vivo studies of (±)-niguldipine in neurodegenerative or cardiovascular disease models?

  • Dosing regimen : Optimize based on plasma half-life (unreported for niguldipine; reference structurally similar dihydropyridines like nisoldipine, t₁/₂ ~7–12 hrs) .
  • Adverse effect mitigation : Monitor for constipation, dizziness, or cardiovascular instability, which terminated prior anti-neurodegenerative trials .
  • Biomarker selection : For α1A-AR studies, measure noradrenaline-induced vasoconstriction in isolated mesenteric arteries; for Ca²⁺ channel effects, use telemetry for blood pressure or EEG for seizure thresholds .

Q. How can researchers reconcile discrepancies in (±)-niguldipine’s reported efficacy across different disease models (e.g., malaria vs. epilepsy)?

  • Context-dependent mechanisms : In malaria, (±)-niguldipine’s correlation with artemisinin resistance (R = 0.568) suggests Mdr-1 transporter modulation, while its antiepileptic effects rely on α1A-AR suppression .
  • Species-specific differences : PfMDR1 (malaria parasite) vs. human Mdr-1 may exhibit divergent binding kinetics .
  • Data normalization : Use standardized IC₅₀/EC₅₀ ratios adjusted for membrane lipid composition and protein content .

Methodological Challenges and Solutions

Q. What statistical frameworks are recommended for analyzing (±)-niguldipine’s dose-response data in multi-target systems?

  • Global curve fitting : Apply models like the operational model of agonism to dissect contributions from α1A-AR and Ca²⁺ channels .
  • Correlation analysis : Use Spearman’s rank correlation (as in Figure 1 of antimalarial studies) to assess IC₅₀ relationships between niguldipine and other ion channel blockers .
  • Error propagation : Account for batch-to-batch variability in enantiomeric purity via chiral HPLC validation .

Q. How should researchers address batch variability in (±)-niguldipine’s enantiomeric composition?

  • Quality control : Mandate chiral purity certificates (>98% for each enantiomer) from suppliers .
  • In-house validation : Use NMR with chiral solvating agents (e.g., 18-crown-6 tetracarboxylic acid) to confirm enantiomeric ratios .

Data Reproducibility and Reporting

Q. What minimal experimental details should be reported to ensure reproducibility of (±)-niguldipine studies?

  • NIH guidelines compliance : Document animal/cell line sources, dosing protocols, and statistical power calculations .
  • Supporting information : Provide raw Ki/IC₅₀ values, solvent preparation protocols, and chiral separation methods .
  • Negative results : Report adverse effects (e.g., cytotoxic thresholds in neuronal cultures) to guide future safety assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.